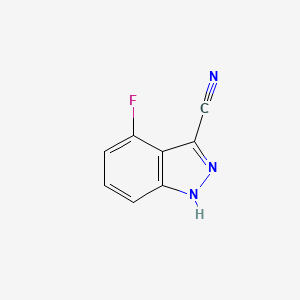

4-fluoro-1H-indazole-3-carbonitrile

Description

Introduction

Structural Characteristics of 4-Fluoro-1H-Indazole-3-Carbonitrile

The molecular framework of this compound ($$C8H4FN_3$$) consists of a bicyclic indazole core with a fluorine atom at the 4-position and a nitrile group at the 3-position. The indazole system comprises a benzene ring fused to a pyrazole ring, with the fluorine substituent introducing steric and electronic perturbations. Key structural features include:

- Bond connectivity : The SMILES notation $$C1=CC2=C(C(=C1)F)C(=NN2)C#N$$ confirms the fluorine’s placement on the benzene ring and the nitrile’s direct attachment to the pyrazole nitrogen.

- Crystallographic data : While no experimental crystal structure is available for this specific compound, analogous fluorinated indazoles exhibit planar geometries with slight distortions due to fluorine’s electronegativity.

- Tautomerism : The 1H-indazole tautomer dominates due to intramolecular hydrogen bonding between the NH group and the nitrile, as observed in related systems.

Table 1: Molecular properties of this compound

| Property | Value/Description |

|---|---|

| Molecular formula | $$C8H4FN_3$$ |

| Molecular weight | 161.14 g/mol |

| SMILES | C1=CC2=C(C(=C1)F)C(=NN2)C#N |

| Tautomeric preference | 1H-indazole form |

Electronic Effects of Fluorine and Nitrile Substituents in Indazole Systems

The electronic landscape of this compound is shaped by two strong electron-withdrawing groups (EWGs): fluorine and nitrile.

Fluorine’s Influence

- Electronegativity : Fluorine’s high electronegativity ($$ \chi = 4.0 $$) withdraws electron density via inductive effects, reducing the aromatic ring’s electron richness.

- Resonance effects : While fluorine typically exhibits weak resonance donation, its position at the 4-position directs electrophilic substitution to the 6- and 7-positions of the indazole.

- Bond stabilization : The C–F bond ($$ \approx 485 \, \text{kJ/mol} $$) enhances thermal stability compared to non-fluorinated analogs.

Nitrile’s Impact

- Electron withdrawal : The nitrile group ($$-C#N$$) exerts a strong $$-I$$ effect, further deactivating the pyrazole ring and increasing acidity at the NH position ($$pK_a \approx 8-9$$).

- Dipole interactions : The nitrile’s dipole ($$ \mu \approx 3.94 \, \text{D} $$) facilitates intermolecular interactions, influencing crystallization behavior.

Synergistic effects : The combined EWGs create a highly electron-deficient aromatic system, favoring reactions with nucleophiles at activated positions. For example, in Selectfluor-mediated reactions, such indazoles participate in annulation reactions to form pyrimidoindazoles.

Historical Development of Halogenated Indazole Derivatives

The synthesis of halogenated indazoles has evolved through three key phases:

Early Methods (Pre-2000)

- Direct halogenation : Initial approaches used harsh conditions (e.g., $$Br2$$/$$FeBr3$$) but suffered from poor regioselectivity.

- Protecting group strategies : As seen in the synthesis of 5-bromo-4-fluoro-1H-indazole, acetyl groups were employed to direct bromination.

Modern Metal-Free Approaches (2010–Present)

- Regioselective halogenation : The use of $$N$$-halosuccinimides under mild conditions enabled mono- and poly-halogenation with >90% selectivity.

- Three-component reactions : Innovations like the Selectfluor-mediated annulation of enaminones streamlined access to fluorinated indazole derivatives.

Table 2: Evolution of halogenated indazole synthesis

| Era | Method | Advantages | Limitations |

|---|---|---|---|

| 1980s–2000 | Electrophilic halogenation | Broad substrate scope | Low regioselectivity |

| 2010s | Metal-catalyzed coupling | High yields | Catalyst cost |

| 2020s | Metal-free, additive-free | Eco-friendly, scalable | Limited to specific substrates |

Properties

IUPAC Name |

4-fluoro-1H-indazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3/c9-5-2-1-3-6-8(5)7(4-10)12-11-6/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKFVORJEHMAAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NN2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoro-3-nitrobenzonitrile with hydrazine hydrate, followed by cyclization under acidic conditions to form the indazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The indazole ring can be oxidized to form different functional groups, such as nitro or carbonyl groups.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.

Reduction: Lithium aluminum hydride or hydrogenation with palladium catalysts.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Various substituted indazoles depending on the nucleophile used.

Reduction: 4-fluoro-1H-indazole-3-amine.

Oxidation: 4-fluoro-1H-indazole-3-carboxylic acid or 4-fluoro-1H-indazole-3-nitro.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-fluoro-1H-indazole-3-carbonitrile exhibits significant anticancer properties. It has been evaluated for its ability to inhibit various cancer cell lines, showing promising results in reducing cell proliferation. For instance, studies have demonstrated that compounds with similar structures can effectively inhibit the growth of K562 leukemia cells, with IC50 values indicating strong antitumor activity .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as kinases and receptors involved in cancer pathways. Its fluorine atom enhances lipophilicity, facilitating better membrane permeability and interaction with target proteins .

Case Studies

A notable study highlighted the optimization of indazole derivatives for dual inhibition of c-MET kinase, which is crucial for cancer treatment. The findings suggest that modifications at the indazole scaffold can lead to improved binding affinities and selectivity against mutant forms of the kinase .

Biological Research

Antimicrobial Properties

this compound has shown potential as an antimicrobial agent. Its derivatives have been tested against various pathogens, revealing significant antibacterial and antifungal activities. For example, compounds derived from indazole frameworks have demonstrated efficacy against Mycobacterium smegmatis and Candida albicans .

Pharmacological Potential

The compound's ability to interact with biological targets makes it a candidate for drug development aimed at treating infectious diseases and other health conditions. Its unique structure allows for further functionalization, enhancing its therapeutic potential .

Material Science

Semiconducting Applications

In material science, this compound serves as a versatile building block for synthesizing semiconducting materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's electronic properties are influenced by the presence of the fluorine atom, which can modulate energy levels and improve charge transport characteristics .

Dyes and Pigments

The compound's reactivity allows it to be utilized in the production of dyes and pigments. Its ability to form stable complexes with metal ions enhances its application in developing colorants for various industrial uses .

Mechanism of Action

The mechanism of action of 4-fluoro-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes. The cyano group can participate in hydrogen bonding and other interactions with biological targets, such as enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₈H₄FN₃

- Molecular Weight : 161.14 g/mol (estimated)

- Functional Groups : Fluorine (electron-withdrawing), carbonitrile (polar, reactive).

Halogen-Substituted Indazoles

6-Bromo-4-fluoro-1H-indazole (CAS: 887568-03-8)

- Structure : Bromine at position 6, fluorine at position 3.

- Molecular Weight : 262.02 g/mol.

- Key Differences : Bromine increases molecular weight and lipophilicity (logP ~2.5) compared to the smaller fluorine atom. Bromine also enables cross-coupling reactions (e.g., Suzuki), whereas fluorine is inert under such conditions .

4-Fluoro-6-iodo-1H-indazole

- Structure : Iodine at position 6, fluorine at position 4.

- Molecular Weight : 262.02 g/mol.

- However, iodine increases metabolic instability compared to fluorine .

Positional Isomers and Functional Group Variants

1-(4-Fluoro-3-hydroxyphenyl)-1H-indazole-5-carbonitrile

- Structure : Fluorine on the phenyl ring attached to indazole’s N1, hydroxyl group at position 3.

- Key Differences : The hydroxyl group introduces hydrogen bonding capability, increasing solubility but reducing membrane permeability. Fluorine on the phenyl ring (vs. indazole core) alters electronic effects on the indazole system .

4-Fluoro-1H-indazole-5-carboxylic acid (CAS: 1041481-59-7)

- Structure : Carboxylic acid at position 5, fluorine at position 4.

- Key Differences : The carboxylic acid group increases acidity (pKa ~4.5) and polarity, making it unsuitable for blood-brain barrier penetration. In contrast, the carbonitrile group in 4-fluoro-1H-indazole-3-carbonitrile is neutral and more lipophilic .

Heterocyclic Analogs

5-Fluoro-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS: 1269292-60-5)

- Structure : Pyrazole core with fluorine at position 5 and carbonitrile at position 4.

- Molecular Weight : 205.16 g/mol.

- Key Differences: The pyrazole ring (two adjacent nitrogen atoms) is less aromatic than indazole, leading to reduced stability.

4-Fluoro-1H-indole-3-carbaldehyde (CAS: 1240948-77-9)

- Structure : Indole core with fluorine at position 4 and aldehyde at position 3.

- Key Differences : Indole lacks the second nitrogen atom of indazole, reducing hydrogen-bonding capacity. The aldehyde group is prone to oxidation, whereas the carbonitrile group is more stable under physiological conditions .

Substituent Effects on Physicochemical Properties

| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| This compound | F (C4), CN (C3) | 161.14 | Fluorine, Carbonitrile | High metabolic stability, moderate lipophilicity |

| 6-Bromo-4-fluoro-1H-indazole | F (C4), Br (C6) | 262.02 | Bromine, Fluorine | Halogen bonding capability, heavier atom |

| 4-Fluoro-1H-indazole-5-carboxylic acid | F (C4), COOH (C5) | 194.13 | Carboxylic Acid | High polarity, acidic |

| 5-Fluoro-1H-pyrazole-4-carbonitrile | F (C5), CN (C4) | 123.11 | Fluorine, Carbonitrile | Smaller ring, lower aromatic stability |

Biological Activity

4-Fluoro-1H-indazole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a fluorine atom and a cyano group, which contribute to its unique chemical properties. The presence of the fluorine atom enhances lipophilicity, facilitating membrane penetration, while the cyano group allows for hydrogen bonding interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Lipophilicity : The fluorine atom increases the compound's ability to penetrate cell membranes, enhancing bioavailability.

- Hydrogen Bonding : The cyano group can form hydrogen bonds with enzymes and receptors, modulating their activity .

These interactions can lead to various biological effects, including anticancer and antimicrobial activities.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value lower than 10 µM against several tumor cell lines, indicating potent antitumor activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits moderate to strong activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the 3-position (cyano) and 5-position (fluoro) have been shown to significantly influence potency:

| Modification | IC50 (µM) | Effect on Activity |

|---|---|---|

| No modification | >50 | Low activity |

| 3-Cyano | <10 | High activity |

| 5-Fluoro | <5 | Enhanced potency |

This table demonstrates that specific substitutions can enhance the compound's efficacy against cancer cells.

Case Studies

- Inhibition of FGFR : A derivative of this compound was identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), with an IC50 value of 30.2 nM. This study highlights the potential for developing targeted cancer therapies based on this scaffold .

- Antiviral Activity : Research into antiviral applications has shown that derivatives can inhibit viral replication in vitro, suggesting a broader therapeutic potential beyond oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-fluoro-1H-indazole-3-carbonitrile and its derivatives?

- Methodological Answer : The synthesis of this compound derivatives often involves palladium-catalyzed cyanation, nucleophilic substitution of halogens, or multi-component reactions (MCRs). For example, aldol condensation followed by reactions with binucleophiles (e.g., malononitrile) can introduce functional groups to the indazole scaffold. These methods require careful optimization of reaction conditions, such as temperature, solvent polarity, and catalyst loading, to achieve high yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : 1H and 13C NMR for backbone structure elucidation, complemented by 19F NMR to confirm fluorine substitution. Heteronuclear correlation spectroscopy (HSQC, HMBC) resolves ambiguities in connectivity .

- X-ray Crystallography : Software like SHELXL refines crystal structures to confirm molecular geometry and intermolecular interactions .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats), handle under inert gas (e.g., N2) to prevent oxidation, and store in airtight containers at –20°C. Avoid inhalation/contact with skin; emergency protocols for spills include neutralization with inert adsorbents .

Advanced Research Questions

Q. How can multi-component reactions (MCRs) be optimized to synthesize novel derivatives of this compound?

- Methodological Answer : Optimize MCRs by:

- Screening solvents (e.g., DMF for polar intermediates) and catalysts (e.g., p-toluenesulfonic acid).

- Monitoring reaction progress via TLC or LC-MS.

- Employing microwave-assisted synthesis to reduce reaction times. MCRs with active methylene reagents (e.g., ethyl cyanoacetate) yield pyridine-fused derivatives, as demonstrated in pyrazole scaffold functionalization .

Q. What strategies resolve contradictions between experimental data (e.g., NMR, crystallography) and computational models?

- Methodological Answer :

- Replicate experiments : Ensure reproducibility under controlled conditions.

- Advanced NMR : Use variable-temperature NMR to detect dynamic effects or exchange broadening.

- DFT Calculations : Compare computed 13C/19F chemical shifts with experimental data to validate electronic structure models. Discrepancies may indicate overlooked conformational flexibility .

Q. How can the photophysical properties of this compound be explored for material science applications?

- Methodological Answer :

- Measure fluorescence quantum yields and Stokes shifts in solvents of varying polarity.

- Perform time-resolved spectroscopy to assess excited-state dynamics.

- Compare with fluorophores like benzoimidazo-pyrimidine-carbonitriles, which exhibit tunable emission via aryl substitution .

Q. What are the challenges in achieving regioselective functionalization of the indazole ring?

- Methodological Answer :

- Directing Groups : Install temporary groups (e.g., nitro) to guide electrophilic substitution.

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to block reactive sites during functionalization.

- Metal Catalysis : Pd-mediated C–H activation can target specific positions, but competing pathways require kinetic control .

Q. How can in silico methods predict the biological activity of derivatives of this compound?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina.

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with the cyano group).

- Validate with Assays : Correlate docking scores with in vitro IC50 values to refine predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.